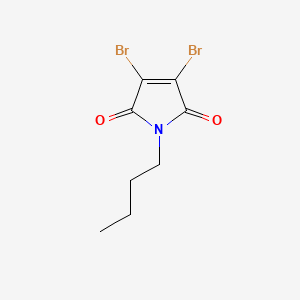
1H-Pyrrole-2,5-dione, 3,4-dibromo-1-butyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-2,5-dione, 3,4-dibromo-1-butyl- is a chemical compound known for its unique structure and properties. It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains two bromine atoms at the 3 and 4 positions, as well as a butyl group at the 1 position. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2,5-dione, 3,4-dibromo-1-butyl- typically involves the bromination of pyrrole-2,5-dione derivatives. One common method includes the reaction of pyrrole-2,5-dione with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and bromine concentration, is essential for efficient production .
化学反应分析
Types of Reactions
1H-Pyrrole-2,5-dione, 3,4-dibromo-1-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dibromo compound to less brominated or debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized pyrrole derivatives .
科学研究应用
1H-Pyrrole-2,5-dione, 3,4-dibromo-1-butyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1H-Pyrrole-2,5-dione, 3,4-dibromo-1-butyl- involves its interaction with biological molecules, such as proteins and enzymes. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various molecular pathways and cellular processes .
相似化合物的比较
Similar Compounds
1H-Pyrrole-2,5-dione: The parent compound without bromine or butyl substitutions.
3,4-Dibromo-1H-pyrrole-2,5-dione: Similar structure but lacks the butyl group.
1-Butyl-1H-pyrrole-2,5-dione: Contains the butyl group but lacks bromine atoms.
Uniqueness
1H-Pyrrole-2,5-dione, 3,4-dibromo-1-butyl- is unique due to the presence of both bromine atoms and a butyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
181864-30-2 |
|---|---|
分子式 |
C8H9Br2NO2 |
分子量 |
310.97 g/mol |
IUPAC 名称 |
3,4-dibromo-1-butylpyrrole-2,5-dione |
InChI |
InChI=1S/C8H9Br2NO2/c1-2-3-4-11-7(12)5(9)6(10)8(11)13/h2-4H2,1H3 |
InChI 键 |
FPJHCPKZGXLXHU-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C(=O)C(=C(C1=O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















